3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride
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Overview
Description
3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H7N3O2·HCl It is a derivative of propanoic acid, featuring a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen cycloaddition or “click chemistry.” This reaction is catalyzed by copper(I) ions and proceeds under mild conditions, making it a popular method for synthesizing triazole derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar click chemistry techniques. The reaction conditions are optimized to ensure high yield and purity, often involving the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the propanoic acid moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered electronic properties.
Scientific Research Applications
3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and click chemistry for constructing complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can engage in hydrogen bonding, π-π stacking, and coordination with metal ions, influencing various biochemical processes. These interactions can modulate enzyme activity, protein-protein interactions, and cellular signaling pathways, contributing to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(1H-1,2,4-triazol-1-yl)propanoic acid: Another triazole derivative with a similar structure but different nitrogen atom arrangement in the triazole ring.
2-Hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid:
Uniqueness
3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to participate in click chemistry and form stable complexes with metal ions makes it a valuable compound in various research fields .
Properties
IUPAC Name |
3-(triazol-1-yl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2.ClH/c9-5(10)1-3-8-4-2-6-7-8;/h2,4H,1,3H2,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDNUTZJBAVJXIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=N1)CCC(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803604-38-7 |
Source
|
Record name | 3-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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